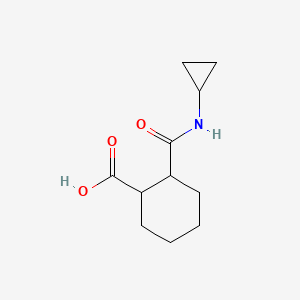

![molecular formula C5H12N4O4 B3051740 3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea CAS No. 35695-99-9](/img/structure/B3051740.png)

3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea

Vue d'ensemble

Description

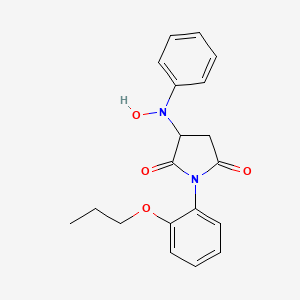

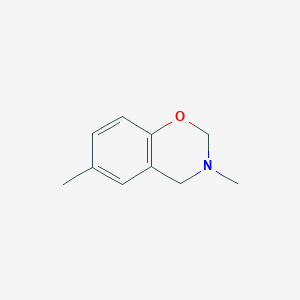

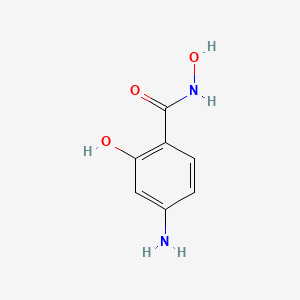

This compound contains a carbamoyl group, which is a functional group derived from carbamic acid . The presence of hydroxymethyl groups suggests that it has alcohol functionalities.

Synthesis Analysis

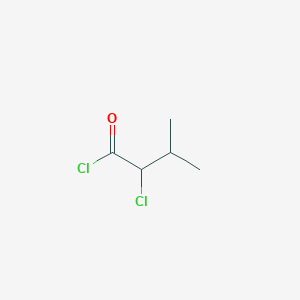

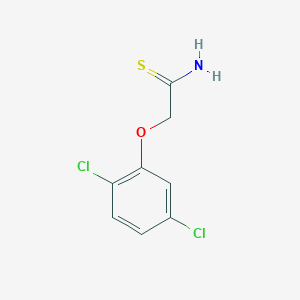

While specific synthesis methods for this compound are not available, carbamoyl chlorides have been used as synthons for various amide-containing molecules and heterocycles . A strategy using a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path has been detailed .Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions . Acyl and carbamoyl radicals can be generated upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .Applications De Recherche Scientifique

Structure Formation in Resin Synthesis

3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea is involved in the synthesis of urea-formaldehyde resins. These resins' final structure relies heavily on the migration of formaldehyde from bishydroxymethyl groups to urea, forming mono-hydroxymethyl urea as the first preferred compound. The amount of oligomers with methylenes adjacent to secondary amino groups in these resins indicates the extent of heat treatment (Christjanson, Pehk, & Siimer, 2006).

Formation Pathway in Organic Synthesis

The compound plays a role in the formation of 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, derived from urea through various intermediaries including tris(hydroxymethyl)urea. This pathway is crucial in understanding the steric hindrance of hydroxymethyl groups in organic synthesis (Shiba, Takahashi, Ebisuno, & Takimoto, 1989).

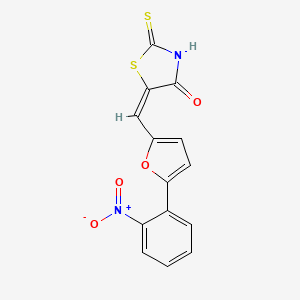

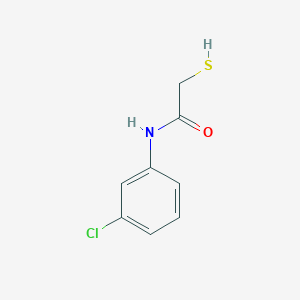

Use in Biologically Active Compounds

This urea derivative is also significant in the creation of biologically active compounds. Its unique structure can be leveraged in synthesizing new compounds with potential biological applications, like in the development of squarate-based carbocyclic nucleosides for anticancer and antiviral evaluation (Lu, Lu, & Honek, 2017).

Application in Polymer Science

In polymer science, urea derivatives like this compound are used in synthesizing components for cationic ring-opening polymerisation, demonstrating urea's versatility as a chemical raw material (Annby, Rehnberg, Samuelsson, & Teichert, 2001).

Thermodynamic Studies in Chemistry

The hydroxymethylation of urea with formaldehyde has been studied thermodynamically, providing insights into the reaction mechanisms and characteristics of these compounds, crucial for understanding their properties in various chemical processes (SatoKenji, 1967).

Enzyme Immobilization in Biochemistry

The compound is used in preparing supports for enzyme immobilization, as in the case of immobilized urease, retaining activity in urea solutions, signifying its potential in biotechnological applications (Henderson, Petach, & Bonnington, 1995).

Carbamoyl-Transfer Reaction in Biochemical Studies

Studies on urease-catalyzed hydrolysis of urea have demonstrated a carbamoyl-transfer reaction involving this urea derivative, further supporting the proposition of carbamate as the first product of urease-catalyzed hydrolysis (Blakeley, Hinds, Kunze, Webb, & Zerner, 1969).

Orientations Futures

Propriétés

IUPAC Name |

1-(hydroxymethyl)-3-[(hydroxymethylcarbamoylamino)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O4/c10-2-8-4(12)6-1-7-5(13)9-3-11/h10-11H,1-3H2,(H2,6,8,12)(H2,7,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJZXOYNQRTOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)NCO)NC(=O)NCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579612 | |

| Record name | N,N'-Methylenebis[N'-(hydroxymethyl)urea] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35695-99-9 | |

| Record name | N,N'-Methylenebis[N'-(hydroxymethyl)urea] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

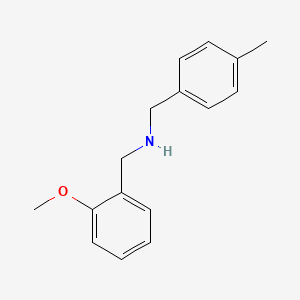

![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)